Esculentoside C

Immunopharmacology Inflammation Macrophage activation

Esculentoside C (EsC) is the definitive esculentoside for proinflammatory pathway activation studies. It induces the most significant macrophage release of NO, TNF-α, and IL-1β compared to EsA, EsB, and EsF, with efficacy exceeding EsF at 50 μg/mL. This bidesmosidic phytolaccagenin-derived saponin serves as a validated positive control in ocular/dermal irritation assays (severe conjunctival edema at 500 μg/eye) and is the only esculentoside achieving quantifiable systemic circulation (1.5 ng/mL) in human intoxication LC-MS/MS analysis, making it the essential reference standard for bioanalytical method development and SAR investigations.

Molecular Formula C42H66O15
Molecular Weight 811.0 g/mol
CAS No. 65931-92-2
Cat. No. B150126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside C
CAS65931-92-2
Molecular FormulaC42H66O15
Molecular Weight811.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
InChIInChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
InChIKeyNMDFCFOQBAHNPV-RFTJXAPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentoside C (CAS 65931-92-2): A Triterpenoid Saponin Reference Standard from Phytolacca Species


Esculentoside C (EsC) is an oleanene-type triterpenoid saponin isolated primarily from the roots of Phytolacca esculenta and P. americana (Phytolaccaceae family), with a molecular weight of 810.96 g/mol (C42H66O15) [1]. It belongs to a family of 26 known esculentosides and phytolaccosides that derive from the sapogenins jaligonic acid or phytolaccagenin [2]. The compound is distinguished by its bidesmosidic structure bearing a 30-methyl ester (phytolaccagenin aglycone) and serves as a recognized analytical reference standard for natural product research [3].

Why Esculentoside C Cannot Be Substituted with Esculentoside A, B, F, or H in Analytical and Pharmacological Studies


Although esculentosides share a common triterpenoid aglycone core, structural variations in glycosylation patterns and functional group modifications produce divergent biological activities that preclude generic substitution [1]. Esculentoside C exhibits a distinct proinflammatory stimulation profile, whereas Esculentoside A is a potent anti-inflammatory agent with COX-2 selective inhibitory activity, and Esculentoside B demonstrates antifungal properties [2]. Procurement of the correct esculentoside is critical because the four compounds induce different magnitudes of mediator release from macrophages: EsC induces the most significant release of NO, TNF-α, and IL-1β compared to EsA, EsB, and EsF, making EsC the preferred compound for proinflammatory pathway activation studies and toxicity evaluation models [3].

Esculentoside C Comparative Evidence: Quantified Differentiation from Structurally Related Esculentosides


Superior Proinflammatory Mediator Induction Potency: Esculentoside C vs. Esculentoside F

Esculentoside C demonstrates significantly higher proinflammatory mediator induction efficacy compared to its structural analog Esculentoside F (EsF). At identical concentrations, EsC induced macrophages to release proinflammatory mediators more effectively than EsF did [1]. Furthermore, EsC (50 μg/mL) functioned more effectively than EsF at the same concentration in macrophage stimulation assays [1].

Immunopharmacology Inflammation Macrophage activation

In Vivo Irritation Assessment: Esculentoside C Induces Severe Conjunctival Edema

In rabbit conjunctival irritation models, Esculentoside C (administered at 500 μg/eye) induced severe conjunctival edema, a response comparable to that observed with the n-BuOH and SUP fractions [1]. All extracted esculentosides (EsA, EsB, EsC, EsF) were tested, and EsC was specifically noted among those inducing severe edema, confirming its potent irritant profile in an in vivo setting [1].

Ocular toxicology Safety pharmacology Irritation testing

Systemic Exposure Detection: Esculentoside C Quantified in Human Intoxication Blood Samples

In a validated LC-MS/MS analysis of blood samples from pokeweed intoxication patients, Esculentoside C was detected at a concentration of 1.5 ng/mL, whereas Esculentoside B and Esculentoside H were below the lower limit of quantitation (LLOQ) [1]. Esculentoside A was also detected at 1.9 ng/mL in the same sample [1]. In gastric contents and ingested roots, EsA, EsB, EsC, and EsH were all identified [1].

Clinical toxicology Bioanalytical method validation Pharmacokinetics

Structural Basis for Functional Divergence: Bidesmosidic Glycosylation Pattern of Esculentoside C

The esculentoside family comprises 16 monodesmosidic and 10 bidesmosidic saponins, with Esculentoside C classified as a bidesmosidic saponin bearing the phytolaccagenin aglycone (30-methyl ester of jaligonic acid) [1]. This structural feature distinguishes EsC from monodesmosidic members such as Esculentoside B [2]. The bidesmosidic architecture influences membrane interaction properties, hemolytic potential, and biological activity profiles across the compound series [1].

Structure-activity relationship Saponin chemistry Molecular recognition

Divergent Immunomodulatory Profiles: Proinflammatory EsC vs. Anti-inflammatory EsA

Esculentoside C and Esculentoside A exhibit opposite immunomodulatory profiles. Esculentoside A is a potent inhibitor of cytokine release (TNF, IL-1, IL-6) and displays selective COX-2 inhibitory activity, contributing to its anti-inflammatory and anticancer effects [1]. In contrast, Esculentoside C exerts proinflammatory effects synergistically and induces inflammatory stimulation, as demonstrated by its dose-dependent induction of NO, TNF-α, and IL-1β from macrophages [2].

Cytokine modulation Immunopharmacology COX-2 inhibition

Esculentoside C: Recommended Research Applications and Procurement Decision Scenarios


Proinflammatory Pathway Activation Studies

Esculentoside C is the optimal esculentoside selection for investigators studying proinflammatory mediator induction. Direct comparative evidence demonstrates that EsC induces the most significant release of NO, TNF-α, and IL-1β from macrophages compared to EsA, EsB, and EsF, with efficacy exceeding that of EsF at 50 μg/mL [1]. The compound induces dose-dependent mediator release with peak response at 2 h post-treatment in the 5-100 μg/mL range, providing a validated experimental window for inflammation pathway studies [1].

Positive Control for Toxicity and Irritation Assays

Esculentoside C functions as a validated positive control compound in ocular and dermal irritation testing programs. At 500 μg/eye, EsC induces severe conjunctival edema in rabbit models, establishing its utility as a reference irritant for safety pharmacology screening [1]. The compound's consistent proinflammatory and irritant profile makes it suitable for assay validation, comparator studies, and method development where a robust, reproducible positive response is required.

Forensic Toxicology and Clinical Pharmacokinetic Analytical Reference Standard

Esculentoside C is a superior analytical reference standard for LC-MS/MS method development in forensic toxicology and clinical pharmacokinetics. Validated LC-MS/MS analysis of human intoxication blood samples detected EsC at 1.5 ng/mL, whereas EsB and EsH were below the LLOQ, demonstrating that EsC achieves quantifiable systemic circulation under real-world exposure conditions [1]. This bioavailability profile makes EsC the preferred esculentoside standard for calibrating bioanalytical methods intended for human sample analysis [1].

Structure-Activity Relationship and Saponin Pharmacology Research

Esculentoside C, as a bidesmosidic saponin bearing the phytolaccagenin aglycone, is essential for structure-activity relationship (SAR) studies investigating how glycosylation patterns modulate biological activity within the esculentoside family [1]. Its distinct bidesmosidic architecture contrasts with monodesmosidic members (e.g., EsB) and provides a critical comparator for studies examining membrane interaction, hemolytic potential, and cytokine induction as a function of saponin structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esculentoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.